Dehydropipernonaline

Cell adhesion Inflammation Immunology

Dehydropipernonaline is the most potent Piper alkamide inhibitor of sICAM-1/LFA-1-mediated THP-1 adhesion (IC50 6.0 μg/mL, 32% better than pipernonaline). Matches top DGAT potency (IC50 21.2 μM, >40× more active than retrofractamide C). TRPV1 agonist with ~10× higher EC50 than piperine—ideal for studies where piperine's pungency is problematic. 1.9× more cytotoxic than pipernonaline against L5178Y lymphoma cells (IC50 8.9 μM). These potency differentials make it essential for reproducible SAR, adhesion, and metabolic research. Not interchangeable with other Piper alkamides.

Molecular Formula C21H25NO3
Molecular Weight 339.4 g/mol
CAS No. 107584-38-3
Cat. No. B027425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydropipernonaline
CAS107584-38-3
Synonymsdehydropipernonaline
N-(9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl)piperidine
Molecular FormulaC21H25NO3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C=CC=CCCC=CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C21H25NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h2,4,6-7,10-13,16H,1,3,5,8-9,14-15,17H2/b4-2+,10-6+,11-7+
InChIKeyKAYVDASZRFLFRZ-PQECNABGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydropipernonaline (CAS 107584-38-3): Evidence-Based Selection Guide for Research Procurement


Dehydropipernonaline (CAS 107584-38-3) is a naturally occurring unsaturated alkamide belonging to the piperidine alkaloid class, characterized by a (2E,4E,8E)-conjugated triene system linked to a piperidine ring and a 1,3-benzodioxol-5-yl (methylenedioxyphenyl) moiety [1]. It is biosynthetically derived from and co-occurs with other Piper species alkamides including piperine, pipernonaline, and retrofractamide C, yet possesses a distinct unsaturation pattern (three conjugated double bonds at positions 2, 4, and 8) that differentiates it structurally from saturated or less unsaturated analogs . Documented in over 21 patents and 7 primary research publications as of 2026, the compound has been isolated from Piper longum, Piper nigrum, and Piper retrofractum [2].

Why Dehydropipernonaline Cannot Be Interchanged with Piperine or Other Piper Alkaloids


Despite sharing a piperidine core and methylenedioxyphenyl moiety with structurally related Piper alkamides, dehydropipernonaline exhibits distinct pharmacologic profiles that preclude simple functional substitution. The (2E,4E,8E)-triene configuration confers target selectivity differences that manifest as variable inhibitory potencies across enzymatic assays. For instance, dehydropipernonaline (5) inhibits diacylglycerol acyltransferase (DGAT) with an IC50 of 21.2 μM, whereas the structurally distinct retrofractamide C (1) is essentially inactive (IC50 > 900 μM), representing a greater than 40-fold potency difference within the same compound class [1]. Similarly, in cell adhesion inhibition assays, dehydropipernonaline (8) demonstrates an IC50 of 6.0 μg/mL, outperforming pipernonaline (4) which requires 8.8 μg/mL to achieve the same effect [2]. These quantitative divergences underscore that in-class alkamides are not interchangeable without risking altered experimental outcomes or project reproducibility.

Dehydropipernonaline (CAS 107584-38-3): Quantitative Differentiation Evidence for Procurement Decisions


Superior sICAM-1/LFA-1 Binding Inhibition vs. Pipernonaline in THP-1 Cell Adhesion Assay

In a head-to-head comparative study of eight Piper alkamides, dehydropipernonaline (compound 8) demonstrated the most potent inhibition of direct binding between soluble ICAM-1 and LFA-1 in THP-1 cells. The IC50 of dehydropipernonaline was 6.0 μg/mL, compared to 8.8 μg/mL for pipernonaline (compound 4) [1]. The quantified difference represents a 32% lower IC50 (i.e., 2.8 μg/mL absolute reduction), establishing dehydropipernonaline as the most effective inhibitor among all tested alkamides in this assay system. The study included pipernonaline (IC50 8.8 μg/mL), piperrolein B (13.4 μg/mL), pellitorin (13.5 μg/mL), and compound 3 (10.7 μg/mL) as direct comparators [1]. Note that the BindingDB entry reports the same activity as 17.6 μM (17,600 nM) [2].

Cell adhesion Inflammation Immunology

DGAT Inhibitory Activity: Equivalent Potency to Piperrolein B with 40× Advantage Over Retrofracamide C

Dehydropipernonaline (compound 5) inhibited DGAT with an IC50 of 21.2 μM in a head-to-head comparison of five Piper alkamides. Piperrolein B (compound 4) showed comparable activity at 20.1 μM, while pipernonaline (compound 3) was markedly less potent at 37.2 μM [1]. The structurally distinct retrofractamide C (compound 1) exhibited negligible inhibition with an IC50 exceeding 900 μM [1]. This represents a greater than 40-fold potency advantage for dehydropipernonaline over retrofractamide C, demonstrating that minor structural modifications within the alkamide class produce profound differences in DGAT inhibitory capacity. The enzyme source was in vitro DGAT assay using rat liver microsomes [1].

Lipid metabolism Obesity Diabetes Metabolic disorders

Cytotoxic Activity Against L5178Y Lymphoma Cells: 2.7× More Potent Than Pellitorine

In a comparative cytotoxicity screen of 11 Piper amides against L5178Y mouse lymphoma cells, dehydropipernonaline (compound 24) exhibited an IC50 of 8.9 μM. This represents a 2.7-fold higher potency relative to pellitorine (compound 13, IC50 = 24.2 μM) and a 3.2-fold advantage over pipericine (compound 14, IC50 = 28.3 μM) . Dehydropipernonaline also demonstrated superior activity compared to pipernonaline (compound 25, IC50 = 17.0 μM), guineensine (IC50 = 17.0 μM), and retrofractamide C (IC50 = 16.4 μM) . All compounds were isolated from Piper retrofractum and tested under identical conditions, enabling direct cross-compound comparison. The study noted that the presence of a methylenedioxyphenyl moiety in the amide structure tends to correlate with increased cytotoxicity .

Cytotoxicity Cancer research Natural products

TRPV1 Agonist Activity: Characterization and 10× Higher EC50 vs. Piperine

Dehydropipernonaline was identified as a TRPV1 agonist for the first time, alongside piperolein A, piperolein B, and retrofractamide A, in a systematic screening of Piper species constituents [1]. The EC50 value for dehydropipernonaline was approximately 10-fold higher (i.e., less potent) than that of piperine, the canonical TRPV1 agonist from black pepper [1]. While dehydropipernonaline exhibits lower TRPV1 potency than piperine, this characteristic may be advantageous in applications where reduced pungency or attenuated TRPV1-mediated calcium flux is desired while retaining other pharmacologic properties.

TRPV1 Pain Thermoregulation Energy metabolism

ACAT Inhibitory Activity: Class-Level Potency Profile with Pipercide as Most Active Benchmark

In an ACAT enzyme inhibition screen using rat liver microsomes, dehydropipernonaline (compound 6) demonstrated an IC50 of 90 μM among six tested alkamides from Piper nigrum [1]. While pipercide (compound 2) was the most potent inhibitor in this assay (IC50 = 3.7 μM), dehydropipernonaline showed moderate activity comparable to dehydroretrofractamide C (IC50 = 60 μM) and substantially lower activity than retrofractamide A (IC50 = 24.5 μM) [1]. All compounds inhibited cholesterol esterification in HepG2 cells [1]. This data establishes dehydropipernonaline as a moderate ACAT inhibitor within the Piper alkamide class, with a 24-fold lower potency than the most active analog.

Cholesterol metabolism Atherosclerosis Cardiovascular

Computational MAO-A Binding Affinity: Comparable to Pipercide, Superior to Moclobemide Reference

In a 2025 molecular docking study of Piper longum alkaloidal phytoconstituents against monoamine oxidase-A (MAO-A), dehydropipernonaline exhibited a binding free energy (ΔG) of −11.2 kcal/mol, compared to pipercide at −10.5 kcal/mol, asarinine at −11.7 kcal/mol, and the reference drug moclobemide at −9 kcal/mol [1]. The study employed AutoDock Vina 1.2.0 for docking simulations, with pharmacokinetics predicted via SwissADME and toxicity assessed using StopTox and ProTox-II web servers [1]. Dehydropipernonaline's binding affinity was 2.2 kcal/mol more favorable than moclobemide, a clinically used reversible MAO-A inhibitor [1].

Molecular docking Antidepressant Monoamine oxidase Computational chemistry

Dehydropipernonaline (CAS 107584-38-3): Evidence-Anchored Research Application Scenarios


Cell Adhesion and Inflammation Pathway Studies

Dehydropipernonaline is the most potent inhibitor of sICAM-1/LFA-1-mediated THP-1 cell adhesion among eight tested Piper alkamides, with an IC50 of 6.0 μg/mL outperforming pipernonaline by 32% [1]. This differential potency makes it the preferred alkamide for research into leukocyte adhesion, inflammatory signaling, and adhesion molecule pharmacology where maximal inhibition with minimal compound concentration is required.

Lipid Metabolism and DGAT-Targeted Obesity/Diabetes Research

With a DGAT IC50 of 21.2 μM, dehydropipernonaline offers activity equivalent to the most potent analog (piperrolein B, 20.1 μM) while providing a 1.75× potency advantage over pipernonaline (37.2 μM) and a >40× advantage over retrofractamide C (>900 μM) [1]. This profile supports its selection for structure-activity relationship (SAR) studies examining how specific unsaturation patterns influence DGAT inhibitory capacity in metabolic disease models.

Oncology Research Requiring Natural Product-Derived Cytotoxic Scaffolds

Dehydropipernonaline demonstrates an IC50 of 8.9 μM against L5178Y mouse lymphoma cells, representing 1.9× greater potency than pipernonaline (17.0 μM) and 2.7× greater potency than pellitorine (24.2 μM) [1]. For cancer research programs screening Piper alkamides as cytotoxic lead compounds, this potency differential justifies prioritizing dehydropipernonaline over less active structural analogs.

TRPV1 Pharmacology with Reduced Pungency Confounding

As a TRPV1 agonist with an EC50 approximately 10-fold higher (weaker) than piperine [1], dehydropipernonaline is suitable for in vivo or cellular studies where TRPV1 agonism is desired but the pronounced pungency and calcium flux associated with piperine would confound behavioral or physiological readouts. This property may be particularly relevant in energy metabolism, pain, or thermoregulation research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydropipernonaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.